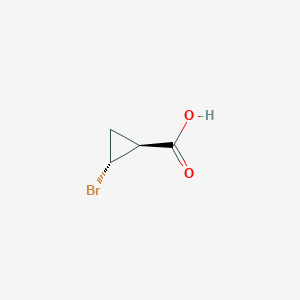
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a bromine atom and a carboxylic acid group. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using brominated reagents. For instance, the reaction of an alkene with dibromocarbene can yield the desired cyclopropane derivative. Another method involves the use of diazo compounds in the presence of a transition metal catalyst to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound often employs enantioselective synthesis techniques to ensure the production of the desired enantiomer. Enzymatic resolution and chiral chromatography are commonly used to separate the enantiomers and obtain the pure (1S,2R) form .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (1S,2R)-2-hydroxycyclopropane-1-carboxylic acid, while reduction with lithium aluminum hydride can produce (1S,2R)-2-bromocyclopropanol .
Aplicaciones Científicas De Investigación
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Bromocyclopropane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-Bromocyclopropane-1-carboxylic acid: A racemic mixture of both enantiomers.
2-Chlorocyclopropane-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds.
Propiedades
Número CAS |
60212-40-0 |
|---|---|
Fórmula molecular |
C4H5BrO2 |
Peso molecular |
164.99 g/mol |
Nombre IUPAC |
(1R,2S)-2-bromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 |
Clave InChI |
VKKVGTCMSVLBCD-HRFVKAFMSA-N |
SMILES |
C1C(C1Br)C(=O)O |
SMILES isomérico |
C1[C@@H]([C@H]1Br)C(=O)O |
SMILES canónico |
C1C(C1Br)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















